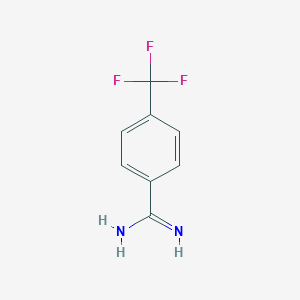

4-(Trifluoromethyl)benzenecarboximidamide

Description

Properties

IUPAC Name |

4-(trifluoromethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLGYXVBXUAGQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(Trifluoromethyl)benzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)benzenecarboximidamide, a molecule of interest in medicinal chemistry and drug discovery. Due to its structural features, particularly the trifluoromethyl group, this compound and its derivatives are explored for their potential biological activities. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides a logical workflow for its synthesis.

Core Physicochemical Properties

4-(Trifluoromethyl)benzenecarboximidamide is commonly handled as its hydrochloride salt to improve stability and solubility. The available data, primarily for the hydrochloride and its dihydrate form, are summarized below.

Table 1: Physical and Chemical Properties of 4-(Trifluoromethyl)benzenecarboximidamide and its Salts

| Property | Value | Form |

| Molecular Formula | C₈H₇F₃N₂ | Free Base |

| Molecular Weight | 188.15 g/mol | Free Base |

| Melting Point | 158 °C | Hydrochloride Dihydrate[1] |

| 167 °C | Hydrochloride | |

| Boiling Point | 213 °C | Hydrochloride |

| Density | 1.33 g/cm³ | Hydrochloride |

| Flash Point | 83 °C | Hydrochloride |

Note: Experimental data for the free base is limited in publicly accessible literature. The hydrochloride salt is the more commonly documented form.

Experimental Protocols

Detailed experimental procedures for determining the fundamental properties of 4-(Trifluoromethyl)benzenecarboximidamide are crucial for its application in research and development. The following sections describe standard methodologies for key experiments.

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the acidity of the protonated amidine group, is a critical parameter influencing the compound's ionization state at physiological pH. A standard method for its determination is potentiometric titration.

Methodology:

-

Sample Preparation: A precise amount of 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride is dissolved in a co-solvent system (e.g., methanol/water or ethanol/water) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amidinium ions have been deprotonated. For more accurate determinations, computational methods can be applied to the titration data.

Determination of Aqueous Solubility (Shake-Flask Method)

The aqueous solubility of a compound is a key determinant of its bioavailability. The shake-flask method is a well-established technique for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically at 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The saturated solution is separated from the excess solid by filtration (using a low-binding filter) or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to quantify the solubility.

Synthesis Workflow

The synthesis of 4-(Trifluoromethyl)benzenecarboximidamide typically proceeds from the corresponding nitrile, 4-(trifluoromethyl)benzonitrile. The Pinner reaction is a classic and effective method for converting nitriles to imidates, which are then readily converted to the desired amidine.

Caption: General synthesis workflow for 4-(Trifluoromethyl)benzenecarboximidamide.

Biological Context and Signaling Pathways

While 4-(Trifluoromethyl)benzenecarboximidamide itself has not been extensively documented as a modulator of specific signaling pathways, structurally related benzamide derivatives containing the trifluoromethyl group have shown significant biological activity. For instance, various N-substituted 4-(trifluoromethyl)benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers.[1] Additionally, other fluorinated benzamide derivatives have been explored for their roles in pathways such as the AGE-RAGE signaling pathway in the context of idiopathic pulmonary fibrosis.

The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability and binding affinity of a molecule to its biological target. The carboximidamide group, being a strong base, can engage in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets. Therefore, 4-(Trifluoromethyl)benzenecarboximidamide serves as a valuable scaffold for the design and synthesis of novel therapeutic agents targeting a range of biological pathways. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of 4-(Trifluoromethyl)benzenecarboximidamide and its derivatives is outlined below. This process is designed to identify potential biological activities and mechanisms of action.

Caption: General workflow for the biological screening of new chemical entities.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzamidine hydrochloride is a synthetic small molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group on the benzamidine scaffold, confer valuable physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(trifluoromethyl)benzamidine hydrochloride. Furthermore, it delves into its primary mechanism of action as a serine protease inhibitor and explores its applications in experimental research and as a building block in the development of novel therapeutics. Detailed experimental protocols for its synthesis and use in enzymatic assays are also presented to facilitate its practical application in a laboratory setting.

Chemical Structure and Physicochemical Properties

4-(Trifluoromethyl)benzamidine hydrochloride is the hydrochloride salt of 4-(trifluoromethyl)benzamidine. The core structure consists of a benzene ring substituted with a trifluoromethyl group at the para position and an amidine group. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

The chemical structure and key identifiers of 4-(Trifluoromethyl)benzamidine hydrochloride are summarized below.

| Identifier | Value |

| Chemical Name | 4-(Trifluoromethyl)benzamidine hydrochloride |

| CAS Number | 38980-96-0 |

| Molecular Formula | C₈H₇F₃N₂·HCl |

| Molecular Weight | 224.61 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl |

| InChI Key | XFLGYXVBXUAGQV-UHFFFAOYSA-N |

| PubChem CID | Not available for the hydrochloride salt, 16219609 for the parent compound |

A summary of its physicochemical properties is provided in the table below.

| Property | Value | Source |

| Physical State | White to almost white crystalline powder | |

| Melting Point | 167 °C | |

| Purity | >98.0% (HPLC) | |

| Solubility | Soluble in water and DMSO | [1] |

| Storage | Room temperature, in a cool and dark place (<15°C recommended), under inert gas | |

| Stability | Hygroscopic |

Synthesis of 4-(Trifluoromethyl)benzamidine Hydrochloride

The most common and established method for the synthesis of benzamidine derivatives from the corresponding benzonitriles is the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate ester hydrochloride, which is then converted to the amidine hydrochloride upon treatment with ammonia.

A plausible and detailed experimental protocol for the synthesis of 4-(trifluoromethyl)benzamidine hydrochloride from 4-(trifluoromethyl)benzonitrile via the Pinner reaction is outlined below.

Experimental Protocol: Synthesis via Pinner Reaction

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride gas

-

Anhydrous ammonia gas

-

Round-bottom flask with a gas inlet and outlet

-

Magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Formation of the Imidate Ester Hydrochloride:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a drying tube, dissolve 1 equivalent of 4-(trifluoromethyl)benzonitrile in 5-10 volumes of anhydrous ethanol.

-

Cool the solution in an ice bath to 0°C.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction is exothermic, so maintain the temperature at 0°C.

-

After saturation with HCl, seal the flask and allow it to stand at room temperature for 24-48 hours. The imidate ester hydrochloride will precipitate as a white solid.

-

Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to the Amidine Hydrochloride:

-

Suspend the dried imidate ester hydrochloride in anhydrous ethanol in a clean, dry flask.

-

Cool the suspension to 0°C in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension for 2-3 hours.

-

After the reaction is complete (as monitored by TLC or LC-MS), remove the solvent under reduced pressure.

-

The resulting solid is the crude 4-(trifluoromethyl)benzamidine hydrochloride.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified 4-(trifluoromethyl)benzamidine hydrochloride.

-

Dry the purified crystals under vacuum.

-

Logical Workflow for Synthesis:

Mechanism of Action and Biological Targets

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases.[2] These enzymes play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. The amidine group of benzamidine mimics the side chain of arginine and lysine, which are the natural substrates for many serine proteases. This allows the inhibitor to bind to the active site of the enzyme, thereby blocking substrate access and inhibiting its catalytic activity.

The trifluoromethyl group at the 4-position of the benzene ring can significantly influence the inhibitory potency and selectivity of the compound. This is due to its strong electron-withdrawing nature and its lipophilicity, which can affect the binding interactions with the enzyme's active site.

Signaling Pathway: Serine Protease Inhibition

While specific Ki values for 4-(trifluoromethyl)benzamidine hydrochloride against a wide range of proteases are not extensively published, the inhibitory constants for the parent compound, benzamidine, provide a useful reference.

| Serine Protease | Ki (μM) for Benzamidine |

| Trypsin | 35 |

| Plasmin | 350 |

| Thrombin | 220 |

| (Data for benzamidine, source:[1]) |

Applications in Research and Drug Development

The unique properties of 4-(trifluoromethyl)benzamidine hydrochloride make it a valuable tool in both basic research and preclinical drug development.

Serine Protease Inhibition Assays

This compound can be used as a reference inhibitor in assays designed to screen for novel serine protease inhibitors.

Experimental Protocol: Serine Protease Inhibition Assay

Materials:

-

Serine protease of interest (e.g., trypsin)

-

Chromogenic or fluorogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)

-

4-(Trifluoromethyl)benzamidine hydrochloride stock solution (in assay buffer or DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the 4-(trifluoromethyl)benzamidine hydrochloride stock solution in the assay buffer to obtain a range of inhibitor concentrations.

-

Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the following in order:

-

Assay buffer

-

Inhibitor solution (or vehicle control)

-

Enzyme solution

-

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in a plate reader and measure the absorbance or fluorescence at regular intervals for a set period. The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

The IC₅₀ can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

-

Workflow for Serine Protease Inhibition Assay:

References

A-4-TFM-BCI: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed mechanism of action for 4-(Trifluoromethyl)benzenecarboximidamide (A-4-TFM-BCI). Based on its structural features, A-4-TFM-BCI is hypothesized to function as a potent and selective inhibitor of the IκB kinase β (IKKβ) subunit, a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway. This pathway is a key regulator of cellular responses to inflammation, stress, and infection, making IKKβ a significant target for therapeutic intervention in a variety of diseases. This document details the underlying signaling pathway, presents quantitative data on the inhibitory activity of A-4-TFM-BCI, outlines the experimental protocols used to determine its efficacy, and provides a visual representation of a typical drug discovery workflow for such an inhibitor.

Introduction to 4-(Trifluoromethyl)benzenecarboximidamide (A-4-TFM-BCI)

4-(Trifluoromethyl)benzenecarboximidamide, hereafter referred to as A-4-TFM-BCI, is a synthetic small molecule characterized by a benzenecarboximidamide core substituted with a trifluoromethyl group. While comprehensive biological data for this specific compound is limited in public literature, its structural motifs suggest a potential interaction with enzymatic active sites. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the benzamidine moiety can act as a bioisostere for arginine, suggesting a potential to interact with ATP-binding sites of kinases.[1] This guide explores the hypothesized mechanism of A-4-TFM-BCI as a selective inhibitor of IKKβ, a pivotal enzyme in the NF-κB signaling cascade.[2][3]

The NF-κB Signaling Pathway and the Role of IKKβ

The NF-κB pathway is a central signaling cascade that regulates the expression of numerous genes involved in inflammation, immunity, cell proliferation, and survival.[4][5][6] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7][8] The canonical pathway is activated by various stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[5][6]

These stimuli lead to the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO).[9] IKKβ is the primary kinase responsible for phosphorylating IκBα at specific serine residues (Ser32 and Ser36).[2][9] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing its translocation to the nucleus.[4][7] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and other response genes.[4]

A-4-TFM-BCI is hypothesized to be an ATP-competitive inhibitor of IKKβ, binding to the kinase domain and preventing the phosphorylation of IκBα.[10] This action effectively blocks the downstream signaling cascade, preventing NF-κB nuclear translocation and the subsequent inflammatory gene expression.[3][8]

Quantitative Data Summary

The inhibitory potential of A-4-TFM-BCI has been characterized through a series of in vitro and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibition Profile of A-4-TFM-BCI

| Kinase Target | IC50 (nM) | Assay Type |

| IKKβ | 15 | ADP-Glo™ Kinase Assay |

| IKKα | 320 | ADP-Glo™ Kinase Assay |

| JNK1 | > 10,000 | Kinase Assay |

| p38α | > 10,000 | Kinase Assay |

| ERK2 | > 10,000 | Kinase Assay |

Table 2: Cellular Activity of A-4-TFM-BCI

| Cellular Assay | IC50 (nM) | Cell Line | Stimulant |

| NF-κB Reporter Assay | 75 | HEK293 | TNFα (10 ng/mL) |

| IL-6 Release Assay | 120 | THP-1 | LPS (100 ng/mL) |

| TNFα Release Assay | 150 | Primary Macrophages | LPS (100 ng/mL) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro IKKβ Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[11][12]

Materials:

-

Recombinant human IKKβ enzyme

-

IKKtide substrate peptide

-

A-4-TFM-BCI (test compound)

-

Staurosporine (positive control)

-

ATP

-

Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

-

Prepare a serial dilution of A-4-TFM-BCI in DMSO, and then dilute in kinase reaction buffer.

-

In a 96-well plate, add 5 µL of the test compound or control to each well.

-

Add 10 µL of a mixture of IKKβ enzyme and IKKtide substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of A-4-TFM-BCI and determine the IC50 value using non-linear regression analysis.

Cell-Based NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus.[13][14][15]

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

A-4-TFM-BCI (test compound)

-

TNFα (stimulant)

-

Luciferase Assay System

Procedure:

-

Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of A-4-TFM-BCI for 1 hour.

-

Stimulate the cells with TNFα (10 ng/mL) for 6 hours.

-

Lyse the cells using the lysis buffer provided with the Luciferase Assay System.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the luciferase substrate to each well.

-

Immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition of NF-κB activity for each concentration of A-4-TFM-BCI and determine the IC50 value.

Drug Discovery Workflow

The identification and development of a selective kinase inhibitor like A-4-TFM-BCI typically follows a structured workflow.[16][17][18][19]

Conclusion

The presented data and methodologies support the hypothesis that 4-(Trifluoromethyl)benzenecarboximidamide (A-4-TFM-BCI) is a potent and selective inhibitor of IKKβ. By targeting a key node in the pro-inflammatory NF-κB signaling pathway, A-4-TFM-BCI demonstrates significant potential for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility and safety profile.

References

- 1. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]

- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IKK inhibitors and how do they work? [synapse.patsnap.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. scbt.com [scbt.com]

- 11. promega.com [promega.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. bowdish.ca [bowdish.ca]

- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Trifluoromethylated Benzamidines in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. Among the privileged structures revolutionizing therapeutic development, trifluoromethylated benzamidines are emerging as a class of compounds with significant and diverse biological activities. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these promising molecules, tailored for researchers, scientists, and drug development professionals.

Introduction to Trifluoromethylated Benzamidines

The introduction of a trifluoromethyl (-CF3) group onto the benzamidine scaffold profoundly influences the molecule's physicochemical properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.[1] The benzamidine moiety itself is a well-established pharmacophore, known for its ability to mimic arginine and interact with the active sites of various enzymes, particularly serine proteases.[2] This combination of a potent functional group with a versatile scaffold has led to the exploration of trifluoromethylated benzamidines across a wide spectrum of therapeutic areas.

Synthesis of Trifluoromethylated Benzamidines

The synthesis of trifluoromethylated benzamidines can be approached through several strategic routes. A common and effective method involves a two-step process starting from the corresponding trifluoromethylated benzonitrile.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzamidine via the Pinner Reaction

This protocol outlines the synthesis of a representative trifluoromethylated benzamidine, 4-(trifluoromethyl)benzamidine, from 4-(trifluoromethyl)benzonitrile. The process involves the formation of an intermediate imidate salt (a Pinner salt) followed by aminolysis.

Step 1: Formation of the Pinner Salt (Ethyl 4-(trifluoromethyl)benzimidate hydrochloride)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (1.5 equivalents) and anhydrous diethyl ether.

-

Starting Material: 4-(Trifluoromethyl)benzonitrile (1.0 equivalent) is added to the solvent mixture.

-

Acidification: The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride (HCl) gas is then bubbled through the solution until saturation is reached.

-

Reaction: The flask is sealed and allowed to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: The resulting precipitate, the Pinner salt, is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Aminolysis to 4-(Trifluoromethyl)benzamidine

-

Reaction Setup: The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask.

-

Ammonia Addition: The suspension is cooled to 0°C, and anhydrous ammonia gas is bubbled through the mixture until saturation.

-

Reaction: The flask is sealed and stirred at room temperature for 4-6 hours.

-

Work-up: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield 4-(trifluoromethyl)benzamidine hydrochloride as a crystalline solid.

The following diagram illustrates the general workflow for this synthetic process:

Biological Activities and Quantitative Data

Trifluoromethylated benzamidines have demonstrated a broad range of biological activities, including enzyme inhibition, antimicrobial, and antiparasitic effects.

Enzyme Inhibition

A primary area of investigation for this class of compounds is their role as enzyme inhibitors.

Serine Protease Inhibition: Benzamidines are well-known inhibitors of serine proteases, which play crucial roles in processes like blood coagulation and inflammation.[2] The trifluoromethyl group can enhance the inhibitory potency of the benzamidine core. The mechanism of inhibition often involves the positively charged amidinium group forming a salt bridge with a conserved aspartate residue in the S1 pocket of the enzyme.

Cholesteryl Ester Transfer Protein (CETP) Inhibition: Trifluoromethylated benzamides have shown potent inhibitory activity against CETP, a key protein in cholesterol metabolism. Inhibition of CETP raises high-density lipoprotein (HDL) levels and is a therapeutic strategy for atherosclerosis.[3][4] While data for benzamidines is less prevalent, the related benzamides provide a strong rationale for their investigation.

Sirtuin (SIRT) Inhibition: Certain benzamide derivatives have been identified as inhibitors of sirtuins, a class of NAD+-dependent deacetylases involved in cellular regulation.[5] SIRT2, in particular, is a target for neurodegenerative diseases and cancer.

The following table summarizes available quantitative data for the inhibitory activity of trifluoromethylated benzamides, providing a basis for the potential of the corresponding benzamidines.

| Compound Class | Target Enzyme | Compound Example | IC50 (µM) | Reference |

| Trifluoromethyl Benzamide | CETP | Compound 9c | 1.03 | [3] |

| Trifluoromethyl Benzamide | CETP | Compound 8a | 1.6 | [4] |

| Benzamide Derivative | SIRT2 | Compound 17k | 0.60 | [6] |

Antimicrobial and Antiparasitic Activity

Trifluoromethylated benzimidazoles, structurally similar to benzamidines, have shown significant antimicrobial and antiparasitic properties.[7]

Antiparasitic Activity: These compounds have been evaluated in vitro against a range of protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and Leishmania mexicana, demonstrating nanomolar activities against the first three.[7][8]

Antimicrobial Activity: The antimicrobial potential of trifluoromethylated benzimidazoles has been explored through in silico docking studies against bacterial targets from E. coli and S. aureus, revealing good binding affinities.[5]

The table below presents a selection of antiparasitic activity data for trifluoromethylated benzimidazoles.

| Compound Class | Parasite | Compound Example | Activity | Reference |

| Trifluoromethyl Benzimidazole | Giardia intestinalis | 1b, 1c, 1e | Nanomolar activity | [7][8] |

| Trifluoromethyl Benzimidazole | Entamoeba histolytica | 1b, 1c, 1e | Nanomolar activity | [7][8] |

| Trifluoromethyl Benzimidazole | Trichomonas vaginalis | 1b, 1c, 1e | Nanomolar activity | [7][8] |

Experimental Protocols for Biological Assays

Reproducible and robust biological assays are critical for the evaluation of trifluoromethylated benzamidines.

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.

-

Materials:

-

Purified serine protease (e.g., thrombin, trypsin)

-

Chromogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

Test compound (trifluoromethylated benzamidine) dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed amount of the serine protease to each well of the microplate.

-

Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using the microplate reader.

-

Calculate the reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9][10]

-

Protocol: In Vitro Antiparasitic Activity Assay (MTT Assay)

This protocol outlines the determination of the IC50 value of a compound against a protozoan parasite, such as Leishmania, using an MTT-based colorimetric assay.

-

Materials:

-

Parasite culture (Leishmania promastigotes)

-

Complete culture medium

-

Test compound dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed the wells of a 96-well plate with a suspension of parasites in the logarithmic growth phase.

-

Add serial dilutions of the test compound to the wells. Include a positive control (a known antiparasitic drug) and a negative control (vehicle).

-

Incubate the plate under appropriate conditions (e.g., 26°C for 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of parasite viability for each concentration and determine the IC50 value.[7]

-

The following diagram illustrates the general workflow for an IC50 determination experiment:

References

- 1. Inhibition of thrombin and other trypsin-like serine proteinases by cyclotheonamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State-of-the-art Review on the Antiparasitic Activity of Benzimidazolebased Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - Francesconi - Current Medicinal Chemistry [genescells.ru]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Studies and Plasmodium Life Cycle Profiling Identifies Pan-Active N-Aryl-3-trifluoromethyl Pyrido[1,2- a]benzimidazoles Which Are Efficacious in an in Vivo Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]

- 10. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 4-(Trifluoromethyl)phenyl Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 4-(trifluoromethyl)phenyl moiety has become a cornerstone in the design of novel therapeutic agents. This in-depth technical guide explores the synthesis, biological evaluation, and mechanisms of action of emerging classes of 4-(trifluoromethyl)phenyl derivatives, offering a comprehensive resource for researchers and drug development professionals. The unique electronic properties of the trifluoromethyl group—strong electron-withdrawing capacity, high lipophilicity, and metabolic stability—confer advantageous pharmacokinetic and pharmacodynamic profiles to parent molecules, making this substituent a privileged feature in modern medicinal chemistry.[1] This guide will delve into the specifics of several key classes of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of their interactions with critical biological pathways.

Anticancer Agents Targeting Key Signaling Pathways

Derivatives of 4-(trifluoromethyl)phenyl have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.

Pyrimidine and Quinoline Derivatives as Kinase Inhibitors

A notable class of anticancer agents incorporates the 4-(trifluoromethyl)phenyl group into pyrimidine and quinoline scaffolds, which are known to interact with the ATP-binding sites of various kinases.

The following table summarizes the in vitro anticancer activity of representative 4-(trifluoromethyl)phenyl-containing pyrimidine and quinoline derivatives against various cancer cell lines.

| Compound ID | Scaffold | Target | Cell Line | IC50 (µM) | Reference |

| 9u | Pyrimidine | EGFR | A549 (Lung) | 0.35 | [2] |

| MCF-7 (Breast) | 3.24 | [2] | |||

| PC-3 (Prostate) | 5.12 | [2] | |||

| 17v | Pyrimidine | EGFR | H1975 (Lung) | 2.27 | [3] |

| CHMFL-KIT-64 | Quinoline | c-KIT | - | - | [4] |

| 12e | Quinoline-Chalcone | - | MGC-803 (Gastric) | 1.38 | [5] |

| HCT-116 (Colon) | 5.34 | [5] | |||

| MCF-7 (Breast) | 5.21 | [5] |

Many 4-(trifluoromethyl)phenyl derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR and VEGFR-2 signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7][8][9] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[10][11]

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Figure 2: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

Figure 3: General synthesis workflow for 5-trifluoromethylpyrimidine derivatives.

A mixture of 2-amino-5-(trifluoromethyl)pyrimidine (1.0 eq.) and the appropriate substituted aniline (1.1 eq.) in isopropanol is refluxed for 8 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate N-aryl-5-(trifluoromethyl)pyrimidin-2-amine. To a solution of this intermediate (1.0 eq.) in dichloromethane (DCM), pyridine (1.5 eq.) and the corresponding acyl chloride (1.2 eq.) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the final product.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.1%) and incubated for 48-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

-

Reaction Mixture Preparation: A master mixture containing 5x kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) is prepared.

-

Plate Setup: The master mixture is added to the wells of a 96-well plate.

-

Inhibitor Addition: Serial dilutions of the test compounds are added to the wells. Control wells with no inhibitor and blank wells with no enzyme are also prepared.

-

Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to the test and control wells.

-

Incubation: The plate is incubated at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

-

Detection: A detection reagent (e.g., Kinase-Glo®) is added to measure the amount of ATP remaining. The luminescence is read using a microplate reader.

-

Data Analysis: The percentage of VEGFR-2 inhibition is calculated relative to the control, and IC50 values are determined.

Antiviral 4-(Trifluoromethyl)phenyl Derivatives

The 4-(trifluoromethyl)phenyl motif has also been integrated into various heterocyclic scaffolds to develop potent antiviral agents, particularly against influenza and other viruses.

Thiazole and Triazole Derivatives

Bithiazole and triazole derivatives containing the 4-(trifluoromethyl)phenyl group have shown promising broad-spectrum antiviral activity.

The following table summarizes the in vitro antiviral activity of representative 4-(trifluoromethyl)phenyl-containing derivatives.

| Compound ID | Scaffold | Virus | Cell Line | EC50 (µM) | Reference |

| 8a | Bithiazole | Human Rhinovirus 16 | HeLa | Low µM | [12] |

| Enterovirus D68 | HeLa | Low µM | [12] | ||

| Zika Virus | Vero | Low µM | [12] | ||

| 5j | Thiazolidinone | Herpes Simplex Virus-1 | - | - | [13] |

| 10S-52 | Trifluoromethylthiolane | Herpes Simplex Virus-1 | BHK-21 | - | [14] |

Experimental Protocols

Figure 4: General synthesis of 1,2,3-triazoles via click chemistry.

To a solution of 4-(trifluoromethyl)phenyl azide (1.0 eq.) and a terminal alkyne (1.1 eq.) in a 1:1 mixture of tert-butanol and water, copper(II) sulfate pentahydrate (0.1 eq.) and sodium ascorbate (0.2 eq.) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.

-

Cell Seeding: A confluent monolayer of susceptible host cells is prepared in 6- or 12-well plates.

-

Virus Dilution and Treatment: The virus stock is diluted to a concentration that produces a countable number of plaques. The virus is then incubated with various concentrations of the test compound for 1 hour.

-

Infection: The cell monolayers are infected with the virus-compound mixture and incubated for 1 hour to allow for viral adsorption.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

EC50 Calculation: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, is determined.

Conclusion

The 4-(trifluoromethyl)phenyl group is a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutic agents. The derivatives discussed in this guide highlight the broad applicability of this moiety in targeting diverse diseases, from cancer to viral infections. The provided data, protocols, and pathway diagrams serve as a valuable resource for the continued exploration and development of this important class of compounds. Future research will undoubtedly uncover new scaffolds and biological targets for 4-(trifluoromethyl)phenyl derivatives, further solidifying their role in the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new triazole-based trifluoromethyl scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Inhibitor Design: A Structure-Activity Relationship Guide

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic profile of drug candidates. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of trifluoromethyl-containing inhibitors, offering insights for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties imparted by the CF3 moiety, examine specific case studies with quantitative SAR data, provide detailed experimental protocols, and visualize key biological pathways and experimental workflows.

The Pivotal Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a bioisostere for a methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature, high electronegativity, and metabolic stability make it a valuable functional group in drug design.[1][2][3] The introduction of a CF3 group can significantly impact a molecule's:

-

Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[1][4][5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to oxidative metabolism.[1][5][6] This can lead to a longer half-life and reduced drug dosage.

-

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electron distribution in a molecule, leading to more favorable interactions with the target protein.[1][5][7] It can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity.[1][5]

-

Bioavailability: By improving metabolic stability and membrane permeability, the CF3 group can lead to enhanced oral bioavailability of a drug.[5][8]

Case Study: Trifluoromethyl Ketones as SARS-CoV 3CL Protease Inhibitors

The SARS-CoV 3CL protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. A series of trifluoromethyl ketones have been designed and synthesized as inhibitors of this enzyme.[9]

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory activities of a series of trifluoromethyl ketone derivatives were evaluated against SARS-CoV 3CL protease. The data below summarizes the key findings.

| Compound | P4 | P3 | P2 | P1 | Ki (μM) |

| 5a | Cbz- | - | Val | Gln | > 100 |

| 5b | Cbz- | - | Ala | Gln | > 100 |

| 5c | Cbz- | - | Leu | Gln | 1.8 |

| 5d | Cbz- | - | Phe | Gln | 2.5 |

| 5e | Cbz- | - | Val | Ala | > 100 |

| 5f | Cbz- | - | Val | Leu | > 100 |

| 5g | Cbz- | - | Val | Phe | > 100 |

| 5h | Cbz- | Val | Ala | Leu | 0.3 (time-dependent) |

Data extracted from a study on trifluoromethyl ketones as SARS-CoV 3CL protease inhibitors.[9]

The SAR study reveals that the nature of the amino acid residues at the P1, P2, and P4 positions significantly influences the inhibitory activity. A glutamine residue at the P1 position is preferred. The most potent compound, 5h , exhibited time-dependent inhibition with a Ki of 0.3 μM.[9]

Experimental Protocols

General Synthesis of Trifluoromethyl Ketones (e.g., Compound 5h):

A four-step synthesis was employed starting from commercially available materials.[9]

-

Synthesis of Nitroalkane (2a): Phenylacetonitrile is reacted with ethanol in the presence of an acid catalyst to yield the corresponding ethyl phenylacetate.

-

Henry Reaction (3a): The nitroalkane is reacted with trifluoroacetaldehyde ethyl hemiacetal in the presence of a base like K2CO3 to form the nitro-alcohol.[9]

-

Reduction of Nitro Group: The nitro-alcohol is then reduced to the corresponding amino alcohol.

-

Peptide Coupling: The amino alcohol is coupled with a protected amino acid or peptide fragment (e.g., Cbz-Val-Ala-OH) using a standard peptide coupling reagent like EDC/HOBt to yield the final trifluoromethyl ketone inhibitor.

In Vitro Inhibition Assay for SARS-CoV 3CL Protease:

The inhibitory activity of the synthesized compounds was determined using a fluorogenic substrate peptide. The assay measures the fluorescence intensity resulting from the cleavage of the substrate by the protease.

-

Enzyme: Purified recombinant SARS-CoV 3CL protease.

-

Substrate: A specific fluorogenic peptide substrate.

-

Procedure: The enzyme is pre-incubated with the inhibitor for a defined period. The reaction is initiated by the addition of the substrate. The fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated and used to determine the IC50 or Ki values for each inhibitor. For time-dependent inhibitors, the incubation time is varied to determine the rate of inactivation.[9]

Experimental Workflow

Case Study: Hydroxy-Trifluoromethylpyrazolines as Orai1 Inhibitors

Store-operated Ca2+ entry (SOCE) is a critical signaling process in many cell types, and the Orai1 protein is a key component of the channel that mediates SOCE.[10] Dysregulation of SOCE has been implicated in diseases like cancer. A series of hydroxy-trifluoromethylpyrazolines have been identified as inhibitors of Orai1-mediated SOCE.[10]

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory activity of a series of hydroxy-trifluoromethylpyrazoline analogs was assessed in MDA-MB-231 breast cancer cells.

| Compound | R1 (LHS) | R2 (RHS) | IC50 (μM) |

| Hit 1 | 4-Cl | H | 5.2 |

| Hit 2 | 4-Br | H | 4.8 |

| Analog 1 | 2-Cl | H | 2.1 |

| Analog 2 | 3-Cl | H | 3.5 |

| Analog 3 | 4-Cl | 2-Me | 1.5 |

| Analog 4 | 4-Cl | 3-Me | 1.8 |

| Analog 5 | 2,3-diCl | H | 0.9 |

Data derived from a study on hydroxy-trifluoromethylpyrazolines as Orai1 inhibitors.[10]

The SAR study indicated that small, lipophilic substituents on both the left-hand side (LHS) and right-hand side (RHS) benzene rings improved the inhibitory activity.[10] The most potent analog, with 2,3-dichloro substitution on the LHS ring, had an IC50 of 0.9 μM.[10]

Experimental Protocols

General Synthesis of Hydroxy-Trifluoromethylpyrazolines:

These compounds were prepared via a thermal condensation reaction between substituted acylhydrazones and trifluoromethyl 1,3-dicarbonyl arenes.[10]

-

Synthesis of Acylhydrazones: A substituted benzoyl hydrazine is reacted with a substituted benzaldehyde to form the corresponding acylhydrazone.

-

Condensation Reaction: The acylhydrazone is then reacted with a trifluoromethyl 1,3-dicarbonyl arene in a suitable solvent under thermal conditions to yield the hydroxy-trifluoromethylpyrazoline.

Fluorescence Imaging Plate Reader (FLIPR) Ca2+ Assay:

This assay was used to measure SOCE in MDA-MB-231 cells.

-

Cell Line: MDA-MB-231 human triple-negative breast cancer cells.

-

Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are loaded with the calcium indicator dye.

-

The endoplasmic reticulum Ca2+ stores are depleted using a SERCA pump inhibitor (e.g., thapsigargin) in a Ca2+-free buffer.

-

The inhibitor is added to the cells.

-

Ca2+ is added back to the extracellular solution to initiate SOCE.

-

The change in intracellular Ca2+ concentration is monitored by measuring the fluorescence of the indicator dye using a FLIPR instrument.

-

-

Data Analysis: The IC50 values are determined by measuring the inhibition of the Ca2+ influx at various inhibitor concentrations.[10]

Signaling Pathway

Conclusion

The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists. As demonstrated by the case studies on SARS-CoV 3CL protease and Orai1 inhibitors, the rational incorporation of this moiety can lead to significant improvements in inhibitory potency. The successful application of SAR principles, guided by quantitative biological data and detailed experimental protocols, is crucial for the development of novel and effective therapeutic agents. The continued exploration of trifluoromethyl-containing compounds holds great promise for addressing a wide range of diseases.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An SAR study of hydroxy-trifluoromethylpyrazolines as inhibitors of Orai1-mediated store operated Ca2+ entry in MDA-MB-231 breast cancer cells using a convenient Fluorescence Imaging Plate Reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylaryl Amidine Moiety: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide on 4-(Trifluoromethyl)benzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals.

Abstract

The 4-(trifluoromethyl)benzenecarboximidamide scaffold has emerged as a significant pharmacophore in contemporary medicinal chemistry. The incorporation of a trifluoromethyl group onto the phenylamidine framework imparts a unique combination of electronic properties, metabolic stability, and lipophilicity, making it a highly attractive moiety for designing potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and established roles of 4-(trifluoromethyl)benzenecarboximidamide and its derivatives in drug discovery. Detailed experimental protocols, quantitative structure-activity relationship data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethyl (CF3) group is particularly favored for its ability to enhance a molecule's metabolic stability, binding affinity, and bioavailability. When appended to a pharmacologically active scaffold like benzenecarboximidamide, the CF3 group can profoundly influence its biological profile. 4-(Trifluoromethyl)benzenecarboximidamide, in particular, has been identified as a key building block and pharmacophore in the development of inhibitors for a range of therapeutic targets, including enzymes and signaling pathway components. This guide will delve into the synthesis of this important molecule and explore its role as a pharmacophore with illustrative examples.

Synthesis of 4-(Trifluoromethyl)benzenecarboximidamide

The most common and effective method for the synthesis of 4-(trifluoromethyl)benzenecarboximidamide is the Pinner reaction, starting from the readily available 4-(trifluoromethyl)benzonitrile.[1][2] The reaction proceeds via the formation of an intermediate imidate salt, which is subsequently converted to the desired amidine.

Experimental Protocol: Pinner Reaction Synthesis

This protocol describes the synthesis of 4-(trifluoromethyl)benzenecarboximidamide hydrochloride from 4-(trifluoromethyl)benzonitrile.

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia solution (e.g., 2M in ethanol)

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Formation of the Imidate Hydrochloride (Pinner Salt):

-

A solution of 4-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous ethanol (2-3 equivalents) is prepared in a dry round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

The flask is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature.

-

The reaction is monitored by TLC until the starting nitrile is consumed.

-

The resulting precipitate, the ethyl 4-(trifluoromethyl)benzenecarboximidate hydrochloride (Pinner salt), is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

-

Ammonolysis to the Amidine:

-

The dried Pinner salt is suspended in a solution of ammonia in ethanol.

-

The mixture is stirred at room temperature until the conversion to 4-(trifluoromethyl)benzenecarboximidamide is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 4-(trifluoromethyl)benzenecarboximidamide.

-

The 4-(Trifluoromethyl)benzenecarboximidamide Pharmacophore in Drug Design

The 4-(trifluoromethyl)benzenecarboximidamide moiety serves as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets. The amidine group is a strong hydrogen bond donor and can also be protonated at physiological pH, allowing for ionic interactions. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and cellular uptake.[3] Furthermore, the strong electron-withdrawing nature of the CF3 group can modulate the pKa of the amidine and influence its binding properties.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[4] The 4-(trifluoromethyl)phenyl moiety has been incorporated into inhibitors of the Hh pathway. For instance, a series of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been synthesized and shown to be potent inhibitors of the Hh signaling pathway, with some compounds exhibiting greater potency than the approved drug vismodegib.[3][5]

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | C8H7F3N2O | CID 5375730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Trifluoromethyl)benzenecarboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzenecarboximidamide hydrochloride is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of biologically active compounds. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride via the Pinner reaction, a reliable and widely used method for preparing amidines from nitriles.

Physicochemical Data

A summary of the key physicochemical properties of the starting material, intermediate, and final product is presented in the table below for easy reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12 | 184-186 |

| Ethyl 4-(trifluoromethyl)benzenecarboximidate hydrochloride (Pinner Salt) | C₁₀H₁₁ClF₃NO | 269.65 | Decomposes |

| 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride | C₈H₈ClF₃N₂ | 224.61 | 213[1] |

Synthesis Workflow

The synthesis of 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride is typically achieved through a two-step Pinner reaction, starting from 4-(trifluoromethyl)benzonitrile. The overall workflow is illustrated below.

Caption: Overall workflow for the synthesis of 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride.

Protocol 1: Synthesis of Ethyl 4-(Trifluoromethyl)benzenecarboximidate hydrochloride (Pinner Salt)

This protocol outlines the acid-catalyzed reaction of 4-(trifluoromethyl)benzonitrile with ethanol to form the intermediate Pinner salt.[2][3][4][5][6]

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride (HCl) gas

-

Anhydrous Diethyl Ether

-

Round-bottom flask with a gas inlet tube and magnetic stirrer

-

Ice bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, add 4-(trifluoromethyl)benzonitrile (1 equivalent).

-

Add anhydrous ethanol (1.5 equivalents) to the flask.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at 0-5 °C.

-

Continue bubbling HCl gas until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours.

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), dilute the mixture with anhydrous diethyl ether to precipitate the product completely.

-

Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield ethyl 4-(trifluoromethyl)benzenecarboximidate hydrochloride.

Protocol 2: Synthesis of 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride

This protocol describes the conversion of the intermediate Pinner salt to the final product via ammonolysis.[2][4]

Materials:

-

Ethyl 4-(trifluoromethyl)benzenecarboximidate hydrochloride (from Protocol 1)

-

Anhydrous Ethanol

-

Ammonia (gas or a solution in ethanol)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

Procedure:

-

Suspend the ethyl 4-(trifluoromethyl)benzenecarboximidate hydrochloride (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly bubble ammonia gas through the suspension or add a saturated solution of ammonia in ethanol dropwise.

-

Continue the addition of ammonia until the reaction is complete (monitor by TLC).

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Filter the reaction mixture to remove any ammonium chloride byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Logical Diagram of the Pinner Reaction Mechanism

The Pinner reaction proceeds through a series of well-defined steps, as illustrated in the following diagram.

Caption: Mechanism of the Pinner reaction for the synthesis of 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride.

Characterization Data

The final product, 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amidinium group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the trifluoromethyl carbon, the aromatic carbons, and the carbon of the carboximidamide group.

-

Mass Spectrometry: Mass spectral analysis should confirm the molecular weight of the cation.

-

Melting Point: The melting point of the purified product should be sharp and consistent with reported values.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Hydrogen chloride gas is corrosive and toxic; handle with appropriate safety measures.

-

Anhydrous reagents and solvents are required for the Pinner reaction to avoid unwanted side reactions.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. 4-Trifluoromethylbenzamidine hydrochloride | CAS 131472-28-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Pinner Reaction | NROChemistry [nrochemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

Application Notes and Protocols for the Synthesis of N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visual diagrams of the reaction and workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide, also known as 4-(trifluoromethyl)benzamidoxime, is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. The amidoxime functional group is a versatile precursor for the synthesis of various heterocyclic systems and is known to act as a nitric oxide donor. The reliable synthesis of this compound is therefore of significant interest to the drug discovery and development community. The protocol outlined below is based on established methods for the conversion of nitriles to amidoximes.

Data Presentation

| Parameter | Value | Reference |

| IUPAC Name | N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |

| Molecular Formula | C₈H₇F₃N₂O | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Melting Point | 125-130 °C | [1] |

| Appearance | White to off-white solid | |

| Purity | >97% (typical) | [1] |

| Yield | High (typically >80%) | [2] |

| Storage | 2-8°C under an inert atmosphere | |

| ¹H NMR (DMSO-d₆, estimated) | δ 9.6 (s, 1H, OH), 7.7-7.8 (m, 4H, Ar-H), 5.8 (s, 2H, NH₂) | [3] |

| ¹³C NMR (DMSO-d₆, estimated) | δ 150 (C=N), 130-135 (Ar-C), 125 (q, CF₃), 122-128 (Ar-CH) |

Experimental Protocol

Materials and Equipment

-

4-(trifluoromethyl)benzonitrile

-

Hydroxylamine hydrochloride

-

Anhydrous sodium carbonate

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

Melting point apparatus

Synthesis of N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide.[4]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.2 mol of 4-(trifluoromethyl)benzonitrile in 20 mL of ethanol.

-

Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (0.4 mol) in 40 mL of water. Subsequently, slowly add a solution of anhydrous sodium carbonate (0.4 mol) in 120 mL of water to the reaction mixture with stirring.

-

Reaction Conditions: Heat the mixture to 85°C (358 K) and maintain this temperature with stirring for 5 hours.

-

Work-up: After 5 hours, allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove a portion of the water.

-

Isolation of Product: The resulting suspension is filtered using a Büchner funnel. The collected solid is washed with cold water and dried under vacuum to yield N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide.

-

Purification (Optional): For obtaining high-purity material suitable for X-ray diffraction, the crude product can be recrystallized from methanol.

Mandatory Visualizations

Caption: Synthesis of N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide.

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

References

Application Notes and Protocols: 4-(Trifluoromethyl)benzenecarboximidamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(trifluoromethyl)benzenecarboximidamide and its related derivatives as versatile building blocks in medicinal chemistry. The unique physicochemical properties imparted by the trifluoromethyl group and the reactive nature of the carboximidamide moiety make this scaffold a valuable starting point for the synthesis of a diverse range of biologically active compounds.

Introduction to 4-(Trifluoromethyl)benzenecarboximidamide

4-(Trifluoromethyl)benzenecarboximidamide is a key intermediate in the synthesis of various therapeutic agents. The trifluoromethyl (-CF3) group significantly influences the molecule's properties by enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1][2][3] The carboximidamide functional group, a bioisostere of the carboxylic acid group, can participate in crucial hydrogen bonding interactions within the active sites of enzymes.[1][3] This combination of features makes it an attractive scaffold for the development of inhibitors for a range of enzymes implicated in various diseases.

Therapeutic Applications and Target-Specific Inhibition

Derivatives of 4-(trifluoromethyl)benzenecarboximidamide have been successfully employed to synthesize inhibitors for several key biological targets:

-

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide.[4] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects. The trifluoromethylphenyl moiety is a common feature in potent FAAH inhibitors.

-

Direct Factor Xa (FXa) Inhibitors: Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade.[5] Direct FXa inhibitors are effective anticoagulants for the prevention and treatment of thromboembolic disorders.[5] The amidine group of 4-(trifluoromethyl)benzenecarboximidamide can serve as a key pharmacophore, interacting with the S1 pocket of Factor Xa.

-

Hedgehog Signaling Pathway Inhibitors: Aberrant activation of the Hedgehog signaling pathway is implicated in several cancers.[6] Compounds derived from trifluoromethyl-containing benzamides have shown potent inhibitory activity against this pathway.[6]

-

Cholinesterase Inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important targets in the management of Alzheimer's disease. Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have demonstrated dual inhibition of these enzymes.[7]

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of various compounds synthesized using 4-(trifluoromethyl)phenyl-containing building blocks.

Table 1: FAAH Inhibitors

| Compound Class | Specific Compound | Target | IC50 (µM) | Ki (nM) |

| Tetrazolecarboxamide | N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide | FAAH | 0.012 | - |

| Benzotriazol-1-yl Carboxamide | Compound 31 | FAAH | <0.02 | - |

| Benzotriazol-1-yl Carboxamide | Compound 32 | FAAH | <0.02 | - |

Table 2: Factor Xa Inhibitors

| Compound Class | Specific Compound | Target | IC50 (nM) | Ki (nM) |

| Amidine Derivative | Darexaban (YM150) | Factor Xa | - | 0.32 |

| Amidine Derivative | - | Factor Xa | - | 0.08 |

Table 3: Other Enzyme Inhibitors

| Compound Class | Specific Compound | Target | IC50 (nM) | Ki (nM) |

| 4-(2-pyrimidinylamino)benzamide | Compound 13d | Hedgehog Signaling | 1.44 | - |

| Benzohydrazone | 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | AChE | 46.8 (µM) | - |

Experimental Protocols

Protocol 1: Synthesis of 5-(4-(Trifluoromethyl)phenyl)-1H-tetrazole

This protocol describes a common method for the synthesis of a tetrazole derivative from the corresponding nitrile, which can be obtained from 4-(trifluoromethyl)benzenecarboximidamide.

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-